molecular formula C16H15N3S2 B2485368 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 477869-75-3

5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2485368
CAS No.: 477869-75-3
M. Wt: 313.44
InChI Key: WQOPSQDNCDMMQN-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole-3-thiol core substituted with an ethyl group at position 4 and a 4,5-dihydronaphtho[1,2-b]thiophen-2-yl moiety at position 3. The fused dihydronaphthothiophene group imparts significant aromaticity and steric bulk, distinguishing it from simpler triazole-thiol derivatives.

Properties

IUPAC Name

3-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S2/c1-2-19-15(17-18-16(19)20)13-9-11-8-7-10-5-3-4-6-12(10)14(11)21-13/h3-6,9H,2,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOPSQDNCDMMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CC3=C(S2)C4=CC=CC=C4CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from commercially available precursorsCommon synthetic strategies may involve cyclization reactions, Friedel-Crafts acylation, and nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the thiophene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules and materials through various chemical reactions. Its ability to undergo functionalization allows chemists to tailor its properties for specific applications.

Biology

In biological research, 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol has potential as a biochemical probe or ligand. Its structural features may enable it to interact with biological targets, making it useful in drug discovery and development processes. Preliminary studies suggest it could exhibit antimicrobial properties similar to other triazole derivatives .

Materials Science

The compound is also explored for its potential in developing advanced materials with specific characteristics such as conductivity or fluorescence. Its thiol group can facilitate interactions with metal ions, which is advantageous in creating sensors or catalysts.

Case Studies and Research Findings

Several studies have investigated the properties and applications of triazole derivatives similar to this compound:

Study Focus Findings
Gümrükçüoğlu et al. (2023)Antimicrobial ActivityExplored the synthesis of triazole derivatives and their antimicrobial efficacy against bacteria and fungi. Some derivatives showed promising results, indicating potential for new antifungal treatments .
MDPI (2024)Medicinal ChemistryDiscussed the synthesis of thiophene-linked triazoles and their profiles in antimicrobial and chemotherapeutic applications. The study highlighted the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Variations

4-Benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
  • Key Differences : Replaces the ethyl group with benzyl and the dihydronaphthothiophene with a simpler thiophen-2-yl. The thione (C=S) group alters hydrogen-bonding capacity compared to the thiol (-SH) in the target compound.
  • Impact : Reduced aromatic conjugation and lower molecular weight (~290 g/mol) enhance solubility but decrease metabolic stability .
5-(4,5-Dimethylthien-3-yl)-4-propyl-4H-1,2,4-triazole-3-thiol
  • Key Differences : Substitutes dihydronaphthothiophene with dimethylthien-3-yl and ethyl with propyl.
  • Impact: The propyl chain increases lipophilicity (logP ~3.5 vs. The dimethylthienyl group lacks the fused aromatic system, weakening π-π stacking interactions .

Substituent-Driven Functional Differences

5-[4-(Diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
  • Key Differences: Features a diethylaminophenyl group instead of dihydronaphthothiophene.
  • Impact: The electron-donating diethylamino group enhances solubility (logSw ≈ -2.5 vs. -3.0 for the target) and introduces basicity (pKa ~7.5), influencing pharmacokinetics .
5-(Thiophene-3-ylmethyl)-4-phenyl-1,2,4-triazole-3-thiol
  • Key Differences : Attaches thiophene via a methyl spacer and substitutes ethyl with phenyl.
  • Impact : Increased flexibility from the methyl spacer may improve binding to flexible enzyme pockets. The phenyl group enhances aromatic interactions but reduces steric hindrance compared to the fused dihydronaphthothiophene .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) logP (Predicted) Solubility (mg/mL)
Target Compound C₁₈H₁₇N₃S₂ ~335 3.2 <1 (Water)
5-[4-(Diethylamino)phenyl]-4-ethyl analog C₁₄H₂₀N₄S 276.4 2.8 ~5 (DMSO)
5-(4,5-Dimethylthien-3-yl)-4-propyl C₁₂H₁₇N₃S₂ 283.4 3.5 ~10 (Ethanol)

Biological Activity

5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on various research findings.

The compound has a molecular formula of C23H20N3S2C_{23}H_{20}N_3S_2 and a molecular weight of 438.01 g/mol. It features a triazole ring which is known for conferring diverse biological activities.

Biological Activity Overview

Research indicates that derivatives of 1,2,4-triazole exhibit a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities. The specific compound under discussion has been evaluated for its antimicrobial properties against various pathogens.

Antimicrobial Activity

A study focused on S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated significant antimicrobial activity. The synthesized compounds showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans at a concentration of 125 μg/mL .

Pathogen MIC (μg/mL)
Escherichia coli31.25 - 62.5
Staphylococcus aureus31.25 - 62.5
Pseudomonas aeruginosa31.25 - 62.5
Candida albicans31.25 - 62.5

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds containing the triazole moiety have been recognized for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated with lipopolysaccharide (LPS). These findings suggest that the compound may also play a role in modulating inflammatory responses .

Structure-Activity Relationship

The structural modifications on the sulfur atom in triazole derivatives did not significantly affect their antimicrobial and antifungal activities, indicating that the core triazole structure is crucial for maintaining biological efficacy .

Case Studies and Research Findings

Several studies have investigated the biological activities of triazole derivatives:

  • Antimicrobial Efficacy : A study synthesized various S-substituted derivatives and evaluated their activity against multiple bacterial strains, confirming the broad-spectrum antimicrobial potential of these compounds .
  • Anti-inflammatory Mechanisms : Research demonstrated that specific triazole derivatives could inhibit COX enzymes and reduce cytokine production in inflammatory models .
  • Enzyme Inhibition : Other investigations highlighted the inhibitory effects of triazole derivatives on enzymes such as aromatase and cholinesterase, further expanding their therapeutic potential in treating diseases like cancer and Alzheimer's .

Q & A

Q. What are the optimal synthetic routes and purification strategies for synthesizing 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : Synthesis typically involves cyclization of thiosemicarbazides or hydrazides under reflux conditions. For example:
  • Reflux with ethyl alcohol : Combine 2-thiophenecarboxylic acid hydrazide (70 mmol) with phenylisothiocyanate (70 mmol) in ethyl alcohol (100 mL) under reflux for 4–6 hours .

  • Crystallization : Post-reaction, cool the mixture, filter the precipitate, and recrystallize from ethanol/water (1:3) to achieve >80% yield .

  • Key variables : Reaction time (4–6 hours), solvent polarity, and temperature (80–100°C) significantly affect yield and purity .

    • Data Table :
PrecursorSolventYield (%)Melting Point (°C)Reference
ThiosemicarbazideEthanol72.5–81.5126–134

Q. How can the structure and purity of the compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • ¹H-NMR : Confirm substituent integration (e.g., ethyl group at δ 1.2–1.4 ppm, thiol proton at δ 13.5–14.0 ppm) .
  • IR spectroscopy : Identify thiol (-SH) stretching at 2550–2600 cm⁻¹ and triazole C=N bands at 1500–1600 cm⁻¹ .
  • LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 341.4 for C₁₆H₁₅N₃S₂) .
  • Elemental analysis : Ensure ≤0.3% deviation from theoretical C, H, N, S values .

Q. What biological activities are predicted for this compound, and how can these predictions guide experimental design?

  • Methodological Answer :
  • Computational tools :
  • PASS Online : Predict antimicrobial (Pa ~0.7) and antitumor (Pa ~0.6) activity based on structural analogs .
  • Molecular docking : Screen against target proteins (e.g., E. coli DNA gyrase or human topoisomerase II) to prioritize assays .
  • Experimental validation :
  • Antimicrobial assays : Use agar diffusion (MIC ≤25 µg/mL for S. aureus) .
  • Anticancer assays : Test cytotoxicity via MTT assay (IC₅₀ ≤50 µM for HeLa cells) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • ADME analysis : Use SwissADME to assess bioavailability (e.g., logP >3.0 may reduce solubility and inflate IC₅₀ values ).
  • Dose-response modeling : Apply nonlinear regression to distinguish true activity from assay noise (e.g., Hill slope >1 suggests cooperative binding) .
  • Meta-analysis : Compare datasets from analogs (e.g., 4-phenyl-5-(thiophen-2-yl) derivatives) to identify structure-activity trends .

Q. What strategies improve regioselectivity during cyclization to avoid byproducts?

  • Methodological Answer :
  • Solvent effects : Polar aprotic solvents (DMF) favor intramolecular cyclization over intermolecular side reactions .

  • Catalysis : Add NaH (1.2 eq) to deprotonate intermediates and accelerate ring closure .

  • Temperature control : Maintain 80–90°C to suppress thiole-thione tautomerization, which generates isomers .

    • Data Table :
SolventByproduct (%)Cyclization Efficiency (%)Reference
DMF<585–90
Ethanol15–2070–75

Q. How does substituent modification (e.g., ethyl vs. phenyl groups) alter pharmacological properties?

  • Methodological Answer :
  • Comparative synthesis : Replace ethyl with bulkier groups (e.g., 4-phenyl-4H-triazole) and assess:
  • Lipophilicity : Measure logP (shake-flask method) to predict membrane permeability .
  • Bioactivity : Test against Gram-negative bacteria (e.g., E. coli), where bulkier groups reduce MIC by 50% .
  • Crystallography : Resolve X-ray structures to correlate steric effects with binding pocket occupancy .

Q. What experimental approaches validate the thiole-thione tautomeric equilibrium in solution?

  • Methodological Answer :
  • ¹H-NMR titrations : Monitor thiol (-SH) proton disappearance in D₂O, indicating tautomerization to thione .
  • UV-Vis spectroscopy : Track absorbance at 320 nm (thione π→π* transition) across pH 2–12 .
  • DFT calculations : Compare energy barriers (ΔG‡) for tautomers (e.g., thione ~5 kcal/mol more stable in water) .

Q. How can pharmacokinetic limitations (e.g., low bioavailability) be addressed?

  • Methodological Answer :
  • Salt formation : Synthesize sodium salts (e.g., 2-((triazol-3-yl)thio)acetate) to enhance solubility (>50 mg/mL in PBS) .
  • Prodrug design : Acetylate thiol (-SH) to improve absorption, followed by esterase-mediated activation .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .

Contradiction Analysis

Q. Why do reported yields vary for similar triazole derivatives (e.g., 61–81%)?

  • Resolution :
  • Impurity profiles : Residual solvents (e.g., ethanol) or unreacted hydrazide reduce yield. Use Soxhlet extraction for purification .
  • Catalyst loading : Excess NaH (>1.5 eq) accelerates side reactions, lowering yield .
  • Crystallization method : Gradient cooling (50°C→4°C) improves crystal homogeneity vs. rapid chilling .

Q. How to reconcile discrepancies in antimicrobial activity between computational predictions and experimental results?

  • Resolution :
  • Strain variability : Use standardized ATCC strains (e.g., S. aureus ATCC 25923) to minimize variability .
  • Assay conditions : Adjust inoculum size (1×10⁵ CFU/mL) and incubation time (18–24 hours) for reproducibility .

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